{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine
Overview
Description
Molecular Structure Analysis
The molecular weight of “{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” is 207.31 . The exact molecular structure would require more specific information or a detailed spectroscopic analysis which is not available from the current search results.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional information not available in the current search results.Scientific Research Applications
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine show unprecedented photocytotoxicity in red light, potentially useful in targeted cancer therapy and cellular imaging (Basu et al., 2014).
Synthesis and Structural Characterization
- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized with its structure established via NMR and MS data, contributing to the understanding of complex organic compounds (Younas et al., 2014).
Catalytic Applications
- Complexes with quinazoline-based ruthenium showed high efficiency in transfer hydrogenation reactions, an important process in organic synthesis (Karabuğa et al., 2015).
Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Novel Therapeutic Compounds
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as serotonin 5-HT1A receptor-biased agonists with potential antidepressant effects (Sniecikowska et al., 2019).
Synthesis Techniques
- Efficient synthesis techniques for compounds like 2, 3-dihydro-1H-indene-1-methanamines were developed, contributing to the advancement in synthetic organic chemistry (Zhou et al., 2013).
Safety and Hazards
The safety information available indicates that “{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .
Mechanism of Action
Target of Action
The primary targets of {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .
Mode of Action
It is known that the compound can interact with its targets in a specific manner, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered, providing valuable insights into its downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As this compound is studied further, it is expected that its effects at the molecular and cellular levels will be uncovered .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Properties
IUPAC Name |
[4-methyl-2-(4-methylpentoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-8-16-14-9-12(3)6-7-13(14)10-15/h6-7,9,11H,4-5,8,10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGANNUPNCUEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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